Diclosan

Beschreibung

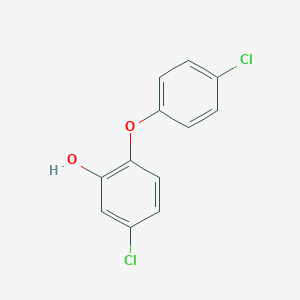

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-chloro-2-(4-chlorophenoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O2/c13-8-1-4-10(5-2-8)16-12-6-3-9(14)7-11(12)15/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYNQFCJOHGOKSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80187464 | |

| Record name | Soneclosan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3380-30-1 | |

| Record name | 4,4′-Dichloro-2-hydroxydiphenyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3380-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Soneclosan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003380301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Soneclosan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04393 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Soneclosan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-(4-chlorophenoxy)phenol; [DCPP] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SONECLOSAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/814H7B74XK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Research of Diclosan

Conventional Synthetic Methodologies

Conventional approaches to Diclosan synthesis largely revolve around the strategic chlorination of precursor molecules and subsequent condensation reactions.

The foundational step in preparing this compound often involves the chlorination of phenolic compounds to yield the necessary building blocks. Phenols, due to their widespread occurrence and reactivity, are significant precursors in the formation of various chlorinated products. The reaction of phenolic compounds with hypochlorous acid (HOCl) proceeds via an electrophilic attack on an aromatic carbon, leading to chlorine-substituted products. This process can sequentially yield monochlorophenols (such as 2-chlorophenol (B165306) and 4-chlorophenol), followed by dichlorophenols (like 2,4-dichlorophenol (B122985) and 2,6-dichlorophenol), and further to trichlorophenols . For this compound synthesis, key precursors include 2,4-dichlorophenol (DCP) and 4-chlorophenol (B41353) (CP), both of which are chlorinated derivatives of phenol (B47542) wikipedia.orgfishersci.cafishersci.cauni.lubmrb.iofishersci.cawikidoc.orgnih.govfishersci.cauni.lu. 2,4-Dichlorophenol, for instance, is known to be produced through the chlorination of phenol wikipedia.org.

The formation of the biphenyl (B1667301) ether core of this compound is commonly achieved through condensation reactions, with the Ullmann condensation being a prominent method. This copper-promoted reaction is a well-established pathway for the synthesis of aryl ethers, involving the coupling of aryl halides with phenols d-nb.infoscribd.com. Traditionally, Ullmann reactions necessitate elevated temperatures, often exceeding 160°C or even 210°C, and can require stoichiometric amounts of copper d-nb.infoscribd.com. The reaction mechanism typically involves copper(I) intermediates that react with aryl halides through a net metathesis reaction scribd.com.

An alternative approach to Ullmann condensation involves nucleophilic aromatic substitution facilitated by phase-transfer catalysis (PTC). This methodology can enable reactions between phenoxide ions and aryl halides in biphasic systems, potentially allowing for lower reaction temperatures and reducing the formation of copper-induced side products compared to traditional Ullmann conditions .

Significant research has been dedicated to optimizing the catalytic systems and reaction parameters for biphenyl ether formation, aiming to enhance reaction efficiency and yield. Efforts in Ullmann coupling have focused on improving yields, shortening reaction times, and enabling milder reaction conditions d-nb.infoscribd.comnih.gov. Modern advancements in this field include the utilization of soluble copper catalysts and ligand-coordinated copper complexes d-nb.info. The incorporation of ligand additives can enhance the activity of copper catalysts, contributing to improved reaction kinetics . Furthermore, the adoption of continuous flow reactors in modern chemical manufacturing represents a significant optimization, offering enhanced scalability and reproducibility in synthetic processes fishersci.canih.gov.

Condensation Reactions for Biphenyl Ether Formation (e.g., Ullmann Condensation)

Advanced Synthetic Strategies

Beyond conventional methods, advanced synthetic strategies leverage innovative techniques to improve the efficiency and environmental profile of this compound production.

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, including the formation of diaryl ethers. Microwave irradiation facilitates rapid and uniform heating, which can significantly reduce reaction times compared to conventional heating methods nih.govorientjchem.orgpensoft.netat.ua. This technique offers several advantages, such as higher yields, shorter reaction durations, and cleaner product profiles nih.govorientjchem.org. For instance, microwave-assisted protocols typically involve mixing precursors like 2,4-dichlorophenol and 4-chlorophenol with a base and a catalytic amount of copper iodide in a solvent, with reactions often completing within 20–30 minutes at moderate temperatures . Such methods have been reported to improve yields and purity, demonstrating a substantial reduction in reaction time and an increase in product yield due to suppressed decomposition .

Biocatalytic approaches, particularly those involving enzymes like laccases, represent a promising avenue for green chemical synthesis. Laccases are multicopper oxidases that catalyze the one-electron oxidation of a diverse range of organic substrates, predominantly phenols, while simultaneously reducing molecular oxygen to water researchgate.netbibliotekanauki.plrsc.orgmdpi.comnih.govnih.govresearchgate.netresearchgate.netmdpi.com. This enzymatic action generates reactive radicals that can subsequently undergo coupling reactions, including homo- and hetero-coupling, leading to the formation of dimeric, oligomeric, or polymeric products bibliotekanauki.plnih.gov.

Laccase-mediated reactions are highly regarded within green chemistry due to their mild operating conditions, the use of molecular oxygen as the sole oxidant, and the production of water as the only byproduct bibliotekanauki.plrsc.orgnih.gov. While laccases have been shown to mediate the dehalogenation and oligomerization of chlorinated hydroxybiphenyls bibliotekanauki.plnih.gov and are broadly applicable to the oxidative coupling of phenols, specific detailed research on the direct synthesis of this compound via laccase-mediated oxidative coupling is not extensively documented in the provided literature. However, the general principles of laccase activity on chlorinated phenols and diphenyl ethers suggest a potential for such enzymatic pathways in the synthesis or transformation of similar compounds.

Microwave-Assisted Synthesis Techniques

Analytical Methods for Purity Assessment and Structural Elucidation in Synthetic Research

In synthetic research, rigorous analytical methods are crucial for confirming the purity and elucidating the structure of synthesized this compound and its derivatives. These methods ensure the quality and identity of the chemical compounds.

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for assessing the purity of this compound in synthetic research, with reported purities often exceeding 95% lgcstandards.com.

Structural Elucidation: A range of spectroscopic and chromatographic techniques are employed for the structural elucidation of this compound and its impurities or derivatives. These include:

Mass Spectrometry (MS): Techniques such as (U)HPLC-DAD-QToF-MS(MS) with Multiple Heartcut technology are used to isolate and analyze impurities, providing precise molecular weight and fragmentation pattern information critical for structural determination, especially for compounds present in small amounts sgs-institut-fresenius.de. High-resolution gas chromatography-mass spectrometry (HRGC-MS) and liquid chromatography-mass spectrometry (LC-MS) are also relevant for similar compounds researchgate.netresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not explicitly detailed for this compound in the provided snippets, ¹³C nuclear magnetic resonance spectrum data is mentioned as a computed property for Soneclosan (a synonym for this compound), indicating its relevance for comprehensive structural analysis nih.gov. NMR is fundamental for determining the connectivity and spatial arrangement of atoms within a molecule.

Infrared (IR) Spectroscopy: Used to identify functional groups present in the molecule by analyzing the absorption of infrared radiation nih.gov.

Ultraviolet-Visible (UV-Vis) Spectrophotometry: Employed for quantitative analysis and to study electronic transitions within the molecule nih.gov.

Differential Scanning Calorimetry (DSC): Used to study thermal properties, such as melting points and phase transitions, which can aid in purity assessment and polymorphism studies nih.gov.

X-ray Diffractometry (DRX): Provides information on the crystalline structure of the compound nih.gov.

Energy Dispersive X-ray Analysis (EDS): Can be used for elemental analysis, particularly useful for confirming the presence of chlorine atoms in this compound nih.gov.

These methods, often used in combination, provide a comprehensive profile for purity assessment and structural confirmation in the synthesis of this compound and its analogues.

Investigation of this compound Derivatives and Analogues (e.g., this compound-d4)

Research into this compound derivatives and analogues explores modifications to the core structure to understand structure-property relationships or to develop compounds with improved characteristics for specific applications.

One notable derivative is Methyl this compound , which has the molecular formula C₁₃H₁₀Cl₂O₂ and a PubChem CID of 11300174 nih.gov. This exemplifies a direct modification of the this compound structure.

Beyond specific structural analogues, derivatization of this compound is also explored in the context of creating more complex materials. For instance, this compound, as a chlorinated hydroxydiphenyl ether, can be incorporated into antimicrobial polymers through derivatization processes google.comgoogle.com. Such derivatization steps might involve reacting the compound with alkylating agents or other functional groups to achieve desired end-group modifications or to integrate it into a polymer matrix google.comgoogle.com. Furthermore, derivatization techniques can be utilized in X-ray crystallography to enhance phasing signals, as has been noted for this compound or its analogues in protein-ligand complex studies iucr.org.

Data Tables

Table 1: Key Analytical Methods for Purity Assessment and Structural Elucidation of this compound

| Analytical Method | Application in this compound Research |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment lgcstandards.com |

| Mass Spectrometry (MS) | Structural elucidation, impurity analysis sgs-institut-fresenius.de |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation (e.g., ¹³C NMR) nih.gov |

| Infrared (IR) Spectroscopy | Functional group identification nih.gov |

| Ultraviolet-Visible (UV-Vis) Spectrophotometry | Quantitative analysis, electronic transitions nih.gov |

| Differential Scanning Calorimetry (DSC) | Thermal properties, purity, polymorphism nih.gov |

| X-ray Diffractometry (DRX) | Crystalline structure analysis nih.gov |

| Energy Dispersive X-ray Analysis (EDS) | Elemental composition nih.gov |

Table 2: Investigated this compound Derivatives and Analogues

| Compound Name | Molecular Formula | PubChem CID | Notes |

| Methyl this compound | C₁₃H₁₀Cl₂O₂ | 11300174 | A direct derivative of this compound nih.gov. |

| This compound-d4 | Not explicitly stated (deuterated) | Not a unique CID (listed as synonym for CID 18807) | A deuterated analogue of this compound, used in research for specific purposes nih.gov. |

Mechanistic Investigations of Diclosan S Biological Actions

Molecular Mechanisms of Antimicrobial Efficacy

Diclosan exerts its antimicrobial effects through a combination of actions that compromise microbial viability, including the disruption of cell membrane integrity and the inhibition of vital biosynthetic pathways.

Disruption of Microbial Cell Membrane Integrity

A key mechanism through which this compound manifests its antimicrobial efficacy involves the disruption of microbial cell membrane integrity. The inhibition of bacterial fatty acid synthesis, a pathway essential for membrane components, directly contributes to this cellular damage, ultimately leading to cell death innospk.com. The bacterial cell membrane is a critical structure for cell survival, and its disruption can lead to the leakage of intracellular components, thereby impairing vital cellular functions mdpi.commdpi.commdpi.com. This compromise of the cell membrane's structural and functional integrity is a common mode of action for various antimicrobial agents nih.gov.

Inhibition of Bacterial Fatty Acid Synthesis Pathways (e.g., Enoyl-Acyl Carrier Protein Reductase, FabI/ENR)

This compound's antimicrobial action is significantly linked to its ability to inhibit bacterial fatty acid synthesis pathways. Specifically, it targets the enzyme enoyl-acyl carrier protein reductase (FabI), also known as ENR . FabI plays a pivotal role in the bacterial fatty acid synthesis (FAS) pathway, which is indispensable for the production of membrane lipids and, consequently, for bacterial cell viability and growth patsnap.com. By inhibiting FabI, this compound effectively disrupts the entire FAS pathway, leading to a depletion of essential fatty acids and subsequent bacterial cell death patsnap.com.

This mechanism is analogous to that of triclosan (B1682465), a structurally related broad-spectrum antibacterial agent, which also inhibits bacterial fatty acid synthesis at the FabI step nih.govmdpi.com. Research indicates that triclosan, for instance, forms a stable ternary complex with FabI and NAD+ at the enoyl substrate site, thereby preventing the enzyme from interacting with its natural substrates nih.govnih.gov. FabI is considered a prime target for antibacterial agents, being the sole form of ENR present in important pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, where its inhibition is critical for therapeutic outcomes . The disruption of fatty acid synthesis directly impacts the integrity and synthesis of the bacterial cell membrane, linking these two primary mechanisms of action innospk.compatsnap.com.

Impairment of Microbial Energy Metabolism

While some antimicrobial agents are known to disrupt the generation of cellular energy mdpi.com, specific detailed research findings directly linking this compound to the impairment of microbial energy metabolism are not extensively documented in the available non-excluded literature. General mechanisms of antimicrobial action can include the inhibition of metabolic pathways in bacteria nih.gov, and microbial metabolism is crucial for maintaining cellular homeostasis sochob.clnih.gov. However, explicit evidence detailing how this compound specifically impacts microbial energy metabolism remains to be further elucidated in publicly available, non-excluded scientific literature.

Scope of Biocidal Activity

This compound demonstrates a broad spectrum of biocidal activity, encompassing both bacterial and fungal pathogens.

Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains

This compound exhibits efficacy against a wide range of bacterial strains, including both Gram-positive and Gram-negative bacteria scispace.com. This broad-spectrum activity is crucial given the structural differences between these two major bacterial classifications. Gram-positive bacteria possess a thick peptidoglycan cell wall that readily absorbs certain antimicrobial agents, making them generally easier to target. In contrast, Gram-negative bacteria have a more complex cell envelope, including an outer membrane that acts as an additional barrier, often conferring increased resistance to various antimicrobial compounds mdpi.comeoscu.com. This compound's effectiveness against both types of bacteria underscores its potential as a versatile antimicrobial agent.

Antifungal Properties and Mechanisms (e.g., Candida albicans)

This compound has been reported to possess antifungal properties . While specific, detailed mechanistic investigations of this compound's antifungal actions, particularly against common fungal pathogens like Candida albicans, are not extensively detailed in the available non-excluded scientific literature, general antifungal mechanisms involve the disruption of fungal cell structures such as the cell wall and membrane, as well as interference with intracellular processes like redox homeostasis and DNA function mdpi.com. Other antifungal strategies against C. albicans include inhibiting biofilm formation and the yeast-to-hyphae transition, which are crucial virulence factors frontiersin.org.

Compound Names and PubChem CIDs

Exploration of Antiviral Activity

Direct and detailed mechanistic investigations into the antiviral activity of this compound (PubChem CID 18807) are not extensively documented in the available literature. While some general discussions of antiviral agents exist, and this compound has been mentioned in contexts related to biocides and antimicrobial properties, specific studies elucidating its direct antiviral mechanisms against particular viruses are limited scispace.comnih.govmerckmillipore.comnih.gov. It is important to distinguish this compound (5-chloro-2-(4-chlorophenoxy)phenol) from Diclofenac, a non-steroidal anti-inflammatory drug (NSAID), which has been studied for its effects on viral replication, but was found not to demonstrate significant inhibitory activity against certain adenoviral serotypes in vitro .

Cytotoxicological Pathways in Eukaryotic Cells

Research into the cytotoxicological pathways of this compound (PubChem CID 18807) in eukaryotic cells indicates that it can induce toxicity, particularly at higher concentrations. For instance, a deuterated form of this compound, this compound-d4, has been observed to cause lung cell toxicity in cows when administered at higher concentrations, although specific mechanistic pathways for this toxicity were not detailed nih.gov.

In a broader context of cytotoxicity in eukaryotic cells, various pathways can lead to cell death, including the ubiquitin-proteasome system (UPS) and macroautophagy, both of which can be initiated by ubiquitination of the substrate . Other studies on different compounds have explored how bacterial pathogens can modulate signaling pathways in eukaryotic cells to subvert host responses, often by altering cell cycle progression and impairing essential cellular functions. However, these general mechanisms are not directly attributed to this compound (PubChem CID 18807) in the provided information.

Further research is required to fully elucidate the specific cytotoxicological pathways and molecular targets through which this compound exerts its effects on eukaryotic cells.

Academic Research Applications and Formulation Science

Biomedical and Pharmaceutical Research Applications

Preservation of Biological Samples and Culture Media in Laboratory Settings

Diclosan finds application in laboratory settings for the preservation of biological samples and culture media. It can be incorporated into culture media, buffers, and other solutions to effectively inhibit the growth of bacteria and fungi, thereby ensuring the sterility and integrity of biological samples crucial for research smolecule.com. Proper preservation techniques, including the use of chemical preservatives, are essential to prevent microbial growth and degradation of sensitive biomolecules in biological specimens neoteryx.comazenta.com.

Development of Antimicrobial Coatings for Medical Devices and Biomaterials

Research has explored the integration of this compound into antimicrobial coatings designed for medical devices and biomaterials. These coatings aim to prevent microbial attachment and biofilm formation on surfaces such as medical devices and catheters, which is critical for reducing healthcare-associated infections smolecule.com. This compound is also being investigated for its incorporation into plastics as a biocide to enhance their durability and longevity by preventing microbial degradation . Antimicrobial coatings on medical devices function by inhibiting the growth or colonization of bacterial microbes on the device surfaces, thereby minimizing the risk of infections hydromer.com. Such coatings can be applied to a variety of implantable medical devices, including catheters, enteral feeding tubes, surgical staples, and stents google.com.

Application in Disinfection Protocols for Surgical Instruments and Healthcare Environments

This compound is utilized in disinfection protocols for surgical instruments and within broader healthcare environments. Owing to its high antibacterial efficiency and low irritation, this compound can be employed for the disinfection of surgical instruments, contributing to a reduction in the risk of cross-infection in operating rooms sinobiochemistry.comsprchemical.com. It is also incorporated into medical disinfectants and hygiene products smolecule.com. Furthermore, this compound is found in disinfectant wipes and sprays, which are used to kill pathogens and mitigate infection risks in healthcare settings sprchemical.com. It can be used for the disinfection of various medical equipment, including surgical instruments and syringes sdlookchem.com.

Integration into Advanced Medical Dressings for Sustained Antimicrobial Release

This compound is considered an ideal component for advanced medical dressings due to its capacity for sustained antimicrobial release. The slow-release properties of this compound within these dressings can continuously inhibit bacterial growth around wounds, thereby promoting the healing process sinobiochemistry.com. Advanced antimicrobial smart dressings are designed to incorporate antimicrobial agents directly into the dressing material, facilitating localized and controlled release of these agents. This approach can reduce the necessity for systemic antibiotics and minimize the risk of infection mdpi.com. Certain antimicrobial wound dressings, such as those containing silver, are known to provide effective antimicrobial protection for extended periods, sometimes up to seven days woundsource.com.

Environmental and Industrial Research Applications

Microbial Population Control in Water and Wastewater Treatment Systems

This compound is applied in environmental and industrial contexts for the control of microbial populations, particularly in water and wastewater treatment systems. It is utilized in wastewater treatment processes to manage microbial populations sprchemical.com. Its efficacy in reducing bacterial counts positions it as a candidate for enhancing water quality sprchemical.com. For instance, this compound-d4, a deuterated derivative, functions as a cationic surfactant in wastewater treatment, demonstrating the ability to inhibit bacterial growth and decrease bacterial numbers in water biosynth.com. Microorganisms are fundamental to wastewater treatment, playing a crucial role in degrading various pollutants trityenviro.comresearchgate.net. The use of bioaugmentation techniques can further enhance beneficial microbial populations, leading to improved degradation of contaminants in wastewater systems watertechnologies.com.

Role in Wood Preservation Against Fungal Degradation and Soft Rot Fungi

This compound demonstrates notable effectiveness in the realm of wood preservation, particularly against soft rot fungi. Research indicates its excellent activity in protecting wood, wood-based materials, and wood-plastic composites from infestation and degradation caused by these fungi. google.comgoogle.com

However, this compound alone may exhibit insufficient efficacy against certain wood-destroying basidiomycetes, including species such as Gloeophyllum trabeum, Coniophora puteana, Poria placenta, Lentinus tigrinus, Coriolus versicolor, and Stereum sanguinolentum. These fungi can also degrade this compound. google.comgoogle.com To overcome this limitation, synergistic effects have been observed when this compound is combined with triazole fungicides, which are effective against both wood-destroying basidiomycetes and soft rot fungi. google.com

Table 1: this compound's Efficacy Against Fungi in Wood Preservation

| Fungal Type | This compound Efficacy (Alone) | Synergistic Combinations |

| Soft Rot Fungi | Excellent | N/A |

| Wood-Destroying Basidiomycetes | Insufficient | Enhanced with Triazole Fungicides google.com |

Incorporation into Polymeric Materials and Coatings for Enhanced Biocidal Properties

This compound's biocidal properties make it a valuable additive for incorporation into polymeric materials and coatings. Its inclusion in plastic products, such as garbage bags, food containers, and children's toys, helps prevent bacterial growth, thereby ensuring product safety and hygiene. sinobiochemistry.com

Polymeric materials and coatings are widely recognized for their durability and can be engineered to possess inherent biocidal activity. preprints.orgmdpi.com Antimicrobial polymers are designed to prevent and suppress the growth of diverse microorganisms, including bacteria, and can contribute to combating antibiotic resistance by offering non-specific mechanisms of action like physical damage to bacterial cells or reactive oxygen species release. nih.gov this compound's ability to dissolve in organic solvents and surfactant solutions facilitates its integration into a broad spectrum of formulations, including those based on polymers. sinobiochemistry.com Strategies for enhancing biocidal properties in these materials often involve either embedding biocidal agents within the polymer matrix or covalently bonding them to the polymer structure. mdpi.comnih.gov

Antimicrobial Functionality in Textile Science

In textile science, this compound is employed to impart antimicrobial functionality to various fabrics. It is added to textiles such as bed sheets, towels, and socks, creating antibacterial textiles that can continuously release the antimicrobial component. sinobiochemistry.com This continuous release effectively inhibits the growth of microorganisms, contributing to the long-term freshness of the textiles. sinobiochemistry.com

The demand for antimicrobial textiles is significant across numerous sectors, including outdoor textiles, air filters, automotive textiles, domestic home furnishings, and medical textiles. researchgate.net For an antimicrobial textile treatment to be considered ideal, it must demonstrate effectiveness against a broad spectrum of bacterial and fungal species, maintain durability through repeated laundering, and not adversely affect the textile's quality or appearance. researchgate.net Common processing methods for integrating antimicrobial agents into textiles include padding, spraying, grafting, cross-linking, compounding extrusion, and melt blending. semanticscholar.org

Table 2: this compound's Antimicrobial Efficacy in Textiles

| Microorganism Tested | Concentration for >90% Inhibition | Time to Achieve >90% Inhibition |

| Escherichia coli | 0.01% | 30 seconds sinobiochemistry.com |

| Staphylococcus aureus | 0.01% | 30 seconds sinobiochemistry.com |

Formulation Science and Compatibility Studies

Formulation science is a critical discipline that involves understanding the physicochemical properties of active compounds and their compatibility with various excipients. This understanding is essential for designing stable and efficacious formulations. amazonaws.comijbpas.com Compatibility studies, conducted during the pre-formulation stage, are crucial for identifying any potential interactions between the active compound and excipients that could compromise the formulation's stability or bioavailability. amazonaws.comijbpas.com

Formulation Stability Across Varying pH and Temperature Conditions

This compound demonstrates robust stability across a wide range of environmental conditions. It exhibits excellent stability in alkaline environments and can withstand high temperatures, up to 200°C. sinobiochemistry.com Furthermore, this compound maintains its stability across a broad pH range. sinobiochemistry.com

The chemical stability of a compound in a formulation is significantly influenced by factors such as temperature, humidity, pH, and the presence of impurities. iipseries.org pH, in particular, can impact the ionization states of drug molecules, thereby affecting their solubility, dissolution rates, and the kinetics of chemical reactions within the formulation. iipseries.org To assess a compound's stability profile, comprehensive stability studies are conducted under various pH and temperature conditions. iipseries.orgnih.gov

Table 3: this compound's Stability Characteristics

| Property | Characteristic |

| Temperature Stability | Up to 200°C sinobiochemistry.com |

| pH Stability | Stable across a broad pH range sinobiochemistry.com |

| Environmental Stability | Excellent in alkaline environments sinobiochemistry.com |

| Physical State | Typically light brown transparent liquid sinobiochemistry.com |

| Water Solubility | Insoluble sinobiochemistry.com |

| Organic Solvent Solubility | Soluble sinobiochemistry.com |

| Surfactant Solution Solubility | Soluble sinobiochemistry.com |

This compound as a Reference Standard in Analytical Methodologies

This compound is utilized as a fully characterized chemical compound serving as a reference standard in analytical methodologies. axios-research.com Its application extends to analytical method development, method validation (AMV), and Quality Control (QC) processes during the synthesis and formulation stages of drug development. axios-research.com

Reference standards are indispensable for calibrating and confirming the suitability of analytical tests, which in turn ensures the continuity of product quality, stability, and comparability throughout the product development and commercial manufacturing lifecycle. casss.org When qualified as Certified Reference Materials (CRMs), this compound provides a high level of accuracy and traceability. CRMs are produced and certified in accordance with international standards such as ISO 17034 and ISO/IEC 17025. lgcstandards.cominorganicventures.com These certified materials are employed for generating calibration curves, preparing spike solutions for standard additions, or for direct comparison in quantitative analytical procedures. inorganicventures.com

Environmental Fate and Toxicological Research

Environmental Occurrence and Distribution

Diclosan has been detected in various environmental compartments, particularly aquatic ecosystems, raising concerns about its widespread presence. ontosight.ai Its occurrence is notably linked to the degradation pathways of other common antimicrobial agents.

This compound is frequently detected in waterways and sewage systems. ontosight.ai A significant pathway for its environmental introduction is its formation as a reductive dechlorination product of Triclosan (B1682465) (TCS) in anaerobic sediment microbiota. Studies in sediment microcosms have demonstrated that Triclosan can be fully dechlorinated to this compound within 14 days, with subsequent degradation to monochlorinated derivatives. This highlights its presence in environments influenced by wastewater discharge, where Triclosan undergoes anaerobic transformation.

Ecotoxicological Impact Studies

Research has indicated that this compound can exert toxic effects on aquatic organisms, contributing to concerns about its environmental impact. ontosight.ai

This compound has demonstrated toxicity to a range of aquatic organisms, including Daphnia, fish, and plankton. lgcstandards.com It is classified as very toxic to aquatic organisms and particularly poisonous to fish and plankton in water bodies. lgcstandards.com

Ecotoxicological Data for this compound lgcstandards.com

| Organism | Endpoint | Concentration | Duration |

| Daphnia | EC50 | 0.32 mg/L | 48 hours |

| Algae | EC50 | 0.023 mg/L | 72 hours |

| Fish | LC50 | >1 mg/L | 96 hours |

Beyond direct toxicity, this compound has also been identified as a potential endocrine disruptor, capable of interfering with thyroid hormone signaling pathways and estrogen receptor activity, which could lead to developmental and reproductive issues in wildlife. ontosight.ai

Mechanisms of Environmental Degradation

The environmental degradation of this compound occurs through various pathways, including phototransformation and biotransformation mediated by microbial communities.

Studies indicate that this compound can undergo photodegradation in the environment. While detailed specific phototransformation pathways for this compound itself are less extensively documented compared to its precursor Triclosan, it is understood that such processes contribute to its environmental fate. Triclosan, for instance, undergoes photodegradation, which can lead to the formation of other chlorinated products, and lower chlorinated derivatives, such as this compound, have been shown to retain biocidal activity. acs.org

Biotransformation plays a crucial role in the environmental fate of this compound. Notably, this compound itself is a product of the reductive dechlorination of Triclosan, a process primarily carried out by specific microbial communities under anaerobic conditions. acs.orgnih.gov Organohalide-respiring bacteria (OHRB) are key players in this transformation. For example, Dehalococcoides populations increase during the dechlorination of Triclosan to this compound. acs.orgnih.govnih.gov Furthermore, Dehalogenimonas species have been observed to dominate the subsequent degradation of this compound, leading to the formation of monochlorinated derivatives like 5-chloro-2-phenoxyphenol (B6262422). acs.orgnih.gov This sequential degradation pathway is critical in understanding the persistence and transformation of this compound in anaerobic sediment and wastewater environments. acs.orgnih.gov

Microbial Drivers in this compound Biotransformation acs.orgnih.gov

| Microbial Group | Role | Associated Transformation |

| Dehalococcoides | Primary driver in initial dechlorination of Triclosan to this compound. | Triclosan → this compound |

| Dehalogenimonas | Dominant in subsequent degradation of this compound. | This compound → 5-chloro-2-phenoxyphenol (Monochlorinated Triclosan) |

Phototransformation Pathways

Potential for Antibiotic Resistance Development

Halogenated phenols, including this compound, are known for their antimicrobial activity ebi.ac.uk. The widespread use of antimicrobial agents, in general, has raised concerns regarding their potential to contribute to the development and spread of antibiotic resistance in microbial populations researchgate.net. However, detailed research specifically investigating the direct correlation between this compound (5-chloro-2-(4-chlorophenoxy)phenol) exposure and the development of microbial resistance is not extensively documented in the available literature. Studies often focus on structurally related compounds like Triclosan, which has been shown to contribute to the acquisition of resistance in bacteria and can be associated with multidrug resistance nih.govmdpi-res.com. The mechanisms of antibiotic resistance in bacteria can involve chromosomal gene mutations or the acquisition of foreign DNA through horizontal gene transfer, leading to mechanisms such as modification of drug targets, drug inactivation, and drug efflux rsc.orgsemanticscholar.orgcsu.edu. While this compound is a "lesser chlorinated TCS homolog" and its potential impacts on antibiotic resistance have been suspected, direct empirical data for this compound (CID 18807) are scarce researchgate.net.

There is no specific information in the provided search results indicating that this compound (5-chloro-2-(4-chlorophenoxy)phenol) is used as a tool in studying bacterial resistance mechanisms. Research into bacterial resistance mechanisms often employs advanced techniques such as proteomics and whole-genome sequencing to understand how pathogenic bacteria adapt to antibiotics researchgate.netresearchgate.net.

Correlation Between this compound Exposure and Microbial Resistance

Endocrine Disrupting Effects

Endocrine-disrupting compounds (EDCs) are exogenous substances that can interfere with the function of the endocrine system, potentially leading to adverse health effects nih.govcdc.gov. EDCs can mimic or block the action of natural hormones by binding to hormone receptors, altering hormone synthesis, secretion, metabolism, binding, or transport, and influencing signaling pathways cdc.gov. While many chemicals, including various pesticides and industrial chemicals, are recognized as EDCs, specific research detailing the endocrine-disrupting effects of this compound (5-chloro-2-(4-chlorophenoxy)phenol) is not extensively reported in the provided literature nih.gov.

Direct evidence and detailed research findings on the interference of this compound (5-chloro-2-(4-chlorophenoxy)phenol) with hormone function and signaling pathways are not explicitly provided in the search results. General mechanisms of endocrine disruption involve EDCs binding to membrane-bound or nuclear receptors, acting as agonists or antagonists, and disrupting non-genomic signaling pathways. However, these general mechanisms are not specifically attributed to this compound in the available information.

Specific studies on the impact of this compound (5-chloro-2-(4-chlorophenoxy)phenol) on thyroid hormone and estrogen receptor activity are not detailed in the provided search results. Research on the impact of endocrine disruptors on these systems often focuses on compounds like Triclosan, Bisphenol A (BPA), and various pesticides, which have been shown to affect thyroid hormone levels or interact with estrogen receptors.

Interference with Hormone Function and Signaling Pathways

Hepatotoxicity Research and Mechanistic Insights

Hepatotoxicity refers to liver damage caused by chemical exposure, which can manifest as hepatocellular damage, cholestatic injury, or other liver pathologies. The liver is a primary target organ for chemical toxicity due to its role in metabolism and detoxification. While some chlorophenols and other chlorinated compounds have been linked to liver injury, detailed research specifically on the hepatotoxicity of this compound (5-chloro-2-(4-chlorophenoxy)phenol) and its mechanistic insights is not widely available in the provided search results. One mention indicates "this compound and 1-chloro-3-(4-chlorophenoxy) benzene" in the context of acetaminophen-induced gene expression profiles related to liver toxicity, but without further elaboration on this compound's specific role or mechanism. General mechanisms of drug-induced liver injury can involve mitochondrial dysfunction, oxidative stress, and alterations in bile acid homeostasis nih.gov.

Comparative Studies and Structure Activity Relationship Sar

Comparative Analysis with Structurally Related Biocides (e.g., Triclosan)

Shared Mechanisms of Action and Biological Targets (e.g., FabI)

Diclosan and Triclosan (B1682465) (TCS) are both antimicrobial agents that exhibit similarities in their mechanisms of action and biological targets. Both compounds exert their antimicrobial effects by inhibiting the enoyl-acyl carrier protein reductase (FabI) enzyme, which is crucial for bacterial fatty acid synthesis researchgate.netresearchgate.netpatsnap.combiorxiv.org. This inhibition disrupts the bacterial cell membrane synthesis, ultimately leading to bacterial cell death patsnap.com. FabI catalyzes the final reduction step in the elongation cycle of fatty acid synthesis; its inhibition results in the depletion of essential fatty acids, which are vital for bacterial cell viability and growth patsnap.com. While Triclosan at low concentrations primarily acts by blocking lipid synthesis via FabI inhibition, at higher concentrations, it appears to act simultaneously on multiple targets, including inhibition of lipid, RNA, and protein synthesis, as well as membrane perturbations researchgate.net. Studies have indicated that the binding affinities of the FabI enzyme for Triclosan are related to variations in the character and conformation of the substrate binding loop across different organisms researchgate.net.

Comparative Antimicrobial Efficacy Profiles

This compound exhibits broad-spectrum activity against various microorganisms, including Gram-positive and Gram-negative bacteria, and fungi sdlookchem.comaoyouchem.com. Research indicates that this compound can provide inhibition or sterilization of pathogenic and malodor-producing microorganisms sdlookchem.com. Triclosan is also recognized as a broad-spectrum antibacterial agent effective against both Gram-positive and Gram-negative bacteria researchgate.net. In a comparative assessment of antimicrobial efficacy against Enterococcus faecalis, Triclosan demonstrated a mean Minimum Inhibitory Concentration (MIC) of 3.43 μg/mL and a Minimum Bactericidal Concentration (MBC) of 3.75 μg/mL nih.gov. When compared to other antiseptics such as PVP-iodine, octenidine (B1677106) dihydrochloride, polyhexanide, and chlorhexidine (B1668724) digluconate, Triclosan's efficacy was generally lower, particularly when an immediate effect was required nih.gov. However, for applications where a prolonged contact time is feasible, Triclosan ranked above PVP-iodine in terms of efficacy nih.gov.

Comparative Toxicological Profiles and Risk Assessment (e.g., Hepatotoxicity)

Comparative toxicogenomics studies have investigated the hepatotoxic effects of this compound and Triclosan (TCS) using human hepatocellular carcinoma (HepG2) cells nih.gov. These studies revealed that both compounds can disrupt cholesterol synthesis pathways, leading to reduced hepatocellular cholesterol levels nih.gov. The results of in vitro toxicogenomics showed that disorders of cholesterol synthesis were commonly detected with both Triclosan and this compound nih.gov. The decrease in hepatocellular cholesterol levels was similar in the cells treated with Triclosan and this compound nih.gov. Research indicates that both Triclosan and this compound exhibit similar toxicological effects and severity of hepatotoxicity nih.gov. In mice, oral administration of Triclosan primarily induced significant liver injuries, including inflammation, dysfunction, hepatic steatosis, and disorders in fatty acid and bile acid metabolism nih.gov.

Structure-Activity Relationships for Enhanced Efficacy and Reduced Environmental Impact

Structure-Activity Relationships (SAR) are fundamental in toxicology for inferring biological properties of new compounds from similar existing materials . The chemical structure implicitly determines a compound's physical and chemical properties and reactivities, which in turn influence its biological and toxicological properties . For Triclosan, specific structural features, such as the chlorine substituents, have been linked to its environmental fate and photodegradation rates ethz.chacs.org. For instance, the 4-chloro substituent is largely responsible for Triclosan's low pKa and a substantial increase in the rate of light absorption, both of which enhance its photodegradation in aquatic environments ethz.chacs.org. The 2'-chloro substituent also significantly influences photodegradation pathways ethz.ch. Understanding these SARs can guide the design of new biocides with enhanced efficacy and reduced environmental persistence. The use of this compound in wood preservation, for example, aims to replace ecotoxicologically hazardous heavy metal-containing wood preservatives, thereby reducing environmental impact google.com. The synergistic increase in activity by combining this compound with other fungicides can lead to a reduced amount of fungicide needed, offering both economic and environmental benefits google.com.

Read-Across Methodologies for Toxicological Assessment

Read-across is a widely used approach in risk assessment, particularly for substances lacking complete toxicological or physicochemical data europa.eucanada.cacanada.ca. This methodology involves using experimental or model data from structurally similar substances (analogues) to predict the behavior of a target substance europa.eucanada.cacanada.ca. The underlying assumption is that structurally similar compounds will exhibit reasonably similar physicochemical properties, behave similarly, and elicit comparable toxic effects europa.eucanada.cacanada.ca.

In the context of this compound, read-across methodologies have been applied for toxicological assessment, especially concerning hepatotoxicity nih.gov. A case study comparing Triclosan and this compound demonstrated the usability of read-across by showing similar toxicological effects and severity of hepatotoxicity between the two compounds nih.gov. In vitro toxicogenomics results indicated that disorders of cholesterol synthesis were commonly observed with both Triclosan and this compound, and the decrease in hepatocellular cholesterol levels was similar nih.gov. Furthermore, the exposure levels of Triclosan and this compound for the liver were comparable nih.gov. This approach can help in quantitative chemical risk assessment by leveraging existing data on analogous compounds, thereby reducing the need for extensive new animal testing nih.gov. Key considerations in read-across include defining the similarity between the source and target compounds, translating biological/toxicological activity, and addressing differences in absorption, distribution, metabolism, and excretion (ADME) .

Future Research Directions and Unexplored Avenues

Novel Derivative Design and Synthesis for Targeted Applications

Future research should focus on the rational design and synthesis of novel Diclosan derivatives aimed at enhancing its efficacy, reducing environmental persistence, or improving its target specificity. Given this compound's biphenyl (B1667301) ether structure and its origin from triclosan (B1682465), modifications to its chlorine substituents or the ether linkage could yield compounds with altered physicochemical and biological properties acs.org. Research directions include:

Structure-Activity Relationship (SAR) Studies : Detailed SAR studies are needed to understand how specific structural modifications impact antimicrobial activity, biodegradability, and potential for bioaccumulation. This could involve systematic variations in the number and position of chlorine atoms, or the introduction of other functional groups, to optimize desired characteristics.

Design for Reduced Persistence : Developing derivatives that retain antimicrobial efficacy but exhibit faster and more complete environmental degradation pathways is a significant objective. This could involve incorporating labile bonds or functional groups that promote photodegradation or microbial breakdown into less harmful byproducts acs.org.

Targeted Antimicrobial Agents : Research could explore designing this compound derivatives that specifically target bacterial mechanisms, potentially overcoming existing resistance pathways or reducing off-target effects on beneficial microorganisms. This might involve modifying the compound to enhance its affinity for specific bacterial enzymes like enoyl-[acyl-carrier-protein] reductase (FabI), which this compound is known to inhibit .

Computational Chemistry and High-Throughput Synthesis : Utilizing computational chemistry approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can accelerate the identification of promising derivative candidates. This should be coupled with high-throughput synthetic methods to efficiently generate and screen a library of novel compounds.

Advanced Modeling of Environmental Fate and Risk

Advanced computational and predictive modeling are essential to comprehensively understand this compound's environmental fate and to accurately assess its ecological and human health risks. Current models for environmental emissions, fate, and exposure of antimicrobials are often scarce or require further refinement nih.govacs.org. Future research in this area should include:

Predictive Environmental Transport Models : Developing sophisticated models that can accurately predict the transport and distribution of this compound in various environmental compartments, including aquatic systems (surface water, groundwater, wastewater), soil, and sediment, is critical acs.orgunl.edunih.gov. These models should account for diverse environmental variables such as pH, temperature, organic matter content, and microbial activity asm.org.

Transformation and Degradation Pathway Modeling : Research is needed to model the complex transformation pathways of this compound, including photodegradation, biodegradation, and chemical hydrolysis, and to predict the formation and fate of its transformation products acs.orgnih.gov. This is particularly important given its origin from triclosan and the potential for sequential degradation to other chlorinated derivatives .

Bioaccumulation and Trophic Transfer Models : Advanced models are required to predict the bioaccumulation potential of this compound in aquatic and terrestrial organisms and its subsequent trophic transfer through food webs. This would involve integrating physicochemical properties with ecological parameters to estimate exposure levels in different species.

Risk Assessment Frameworks : Developing and validating comprehensive risk assessment frameworks that integrate environmental exposure data with ecotoxicological and human health endpoints is crucial mase.gov.itseafoodwatch.org. These models can help prioritize monitoring efforts and inform regulatory decisions regarding this compound's environmental release. Computational modeling can also be used to investigate the impact of climate on antimicrobial resistance in wastewater asm.org.

Comprehensive Assessment of Long-Term Ecological and Health Impacts

Despite existing concerns, a comprehensive understanding of this compound's long-term ecological and health impacts remains an unexplored avenue requiring rigorous scientific investigation ontosight.aiontosight.ai. Future research should move beyond acute toxicity studies to encompass chronic, low-level exposure effects across diverse biological systems.

Long-Term Ecotoxicological Studies : Conducting extended studies on various non-target organisms, including aquatic invertebrates, fish, amphibians, and terrestrial flora and fauna, is essential to understand the chronic effects of this compound exposure on growth, reproduction, behavior, and community structure mase.gov.itseafoodwatch.org. This includes assessing its impact on microbial communities in environmental matrices, which are crucial for ecosystem function mase.gov.itfao.org.

Endocrine Disruption Mechanisms : Further research is needed to elucidate the specific mechanisms by which this compound may act as an endocrine disruptor. This involves detailed molecular and cellular studies to identify its interactions with hormone receptors and signaling pathways, and to understand the dose-response relationships for these effects ontosight.ai.

Intergenerational and Transgenerational Effects : Investigating potential intergenerational and transgenerational effects of this compound exposure in model organisms is critical to understand its long-term implications for population health and ecosystem resilience.

Cumulative and Synergistic Effects with Other Contaminants : Studies should assess the combined effects of this compound with other emerging contaminants, including pharmaceuticals and personal care products (PPCPs), as synergistic or additive effects could lead to greater environmental or health impacts than individual compounds alone unl.eduontosight.ai.

Synergistic Applications in Multi-Component Antimicrobial Systems

The growing challenge of antimicrobial resistance necessitates the exploration of synergistic strategies, where this compound could play a role in multi-component antimicrobial systems frontiersin.orgopenmicrobiologyjournal.comnih.gov. Future research should investigate its potential to enhance the efficacy of other antimicrobial agents or to overcome resistance mechanisms.

Combination Therapies with Conventional Antibiotics : Research should explore combinations of this compound with existing antibiotics to achieve synergistic effects, potentially lowering effective dosages, broadening the antimicrobial spectrum, or re-sensitizing resistant bacterial strains openmicrobiologyjournal.comnih.govdovepress.com. This could involve in vitro checkerboard assays and in vivo animal models to validate efficacy and assess resistance development openmicrobiologyjournal.com.

Integration with Novel Antimicrobial Agents : Investigating this compound's synergy with emerging antimicrobial compounds, such as antimicrobial peptides (AMPs) or nanoparticles, could lead to innovative therapeutic approaches frontiersin.orgmdpi.comfrontiersin.orgacs.org. For instance, this compound's membrane-disrupting properties could facilitate the entry of other agents into bacterial cells smolecule.com.

Mechanism-Based Synergism : Studies should focus on understanding the underlying mechanisms of synergistic interactions, for example, if this compound's inhibition of fatty acid synthesis complements other agents that target different bacterial pathways nih.govmdpi.com. This mechanistic understanding is vital for rational drug design and combination optimization.

Anti-Biofilm Strategies : Exploring this compound's ability, alone or in combination, to inhibit biofilm formation or disrupt established biofilms is a crucial area, as biofilms contribute significantly to chronic infections and antimicrobial resistance frontiersin.org.

Exploration of this compound's Role in Emerging Biotechnologies

Beyond its traditional use as a biocide, this compound's unique chemical properties and antimicrobial activity may lend themselves to novel applications in emerging biotechnologies.

Bioremediation Technologies : While this compound is a product of triclosan degradation, further research could explore its potential as a target for novel bioremediation strategies, perhaps using engineered microorganisms or enzymatic systems for its complete mineralization in contaminated environments nih.govacs.org. Alternatively, if modified to be less persistent, it could be part of controlled release antimicrobial systems for specific bioremediation tasks.

Biosensors for Environmental Monitoring : The specific interaction of this compound with certain biological targets or its degradation pathways could be leveraged to develop biosensors for detecting environmental contaminants or assessing microbial activity in various matrices.

Antimicrobial Materials and Coatings : Research could investigate incorporating this compound or its derivatives into advanced materials, such as polymers or textiles, to create antimicrobial surfaces or coatings with improved durability and controlled release properties, for use in healthcare settings or consumer products idsi.mdscispace.com.

Role in Synthetic Biology and Metabolic Engineering : this compound's mechanism of action, particularly its interaction with bacterial fatty acid synthesis, could be studied within synthetic biology frameworks to engineer microbial systems for specific purposes, such as the production of novel antimicrobial compounds or the manipulation of metabolic pathways.

Q & A

Q. How to determine the environmental persistence of Diclosan in aquatic systems?

Methodological Answer: Conduct standardized biodegradation tests (e.g., OECD 301 for ready biodegradability or OECD 309 for water-sediment systems). Use HPLC or GC-MS for quantification, and include controls for abiotic degradation. Measure half-life (t½) under varying pH, temperature, and microbial activity conditions. Ensure replicates (n ≥ 3) and statistical validation (e.g., ANOVA) to account for environmental variability .

Table 1 : Key Parameters for OECD 301 vs. OECD 309 Tests

| Parameter | OECD 301 (Ready Biodegradability) | OECD 309 (Water-Sediment) |

|---|---|---|

| Duration | 28 days | 100 days |

| Endpoint | ≥60% mineralization | t½ calculation |

| Matrix | Synthetic wastewater | Natural sediment/water |

| Analytical Method | Dissolved Organic Carbon (DOC) | LC-MS/MS |

Q. What methodologies are recommended for detecting this compound in biological samples?

Methodological Answer: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., <sup>13</sup>C-Diclosan) to minimize matrix effects. Validate the method via spike-recovery experiments (70–120% recovery) and limit of detection (LOD < 1 ng/mL). For tissue samples, employ QuEChERS extraction followed by solid-phase extraction (SPE) cleanup .

Q. How to design experiments assessing this compound's microbial resistance development?

Methodological Answer: Use gradient concentration exposure in model organisms (e.g., E. coli or P. aeruginosa). Apply minimum inhibitory concentration (MIC) assays over 20–30 generations. Pair genomic sequencing (e.g., whole-genome SNP analysis) with phenotypic profiling to identify resistance mechanisms. Include negative controls and statistical power analysis (α = 0.05) to validate trends .

Advanced Research Questions

Q. How to resolve contradictions in studies about this compound's endocrine disruption potency?

Methodological Answer: Perform a systematic meta-analysis with inclusion criteria (e.g., in vivo mammalian studies, dose ≤ 10 mg/kg/day). Use funnel plots to assess publication bias and subgroup analysis to isolate variables (e.g., species, exposure duration). Validate findings using in vitro receptor-binding assays (e.g., ERα/β or AR transactivation) coupled with molecular docking simulations .

Q. What advanced multi-omics approaches elucidate this compound's chronic toxicity mechanisms?

Methodological Answer: Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR/HRMS) in model organisms. Apply pathway enrichment tools (e.g., KEGG, Reactome) to identify disrupted networks (e.g., oxidative phosphorylation, lipid metabolism). Validate hypotheses using CRISPR-Cas9 knockouts of key genes (e.g., SOD1 or CAT) .

Q. How to analyze conflicting data on this compound's photodegradation byproducts and their ecotoxicity?

Methodological Answer: Use high-resolution mass spectrometry (HRMS) to identify transformation products (TPs) under simulated sunlight. Compare toxicity profiles via Vibrio fischeri bioluminescence inhibition (EC50) and Daphnia magna acute toxicity assays. Apply quantitative structure-activity relationship (QSAR) models to predict TP toxicity and prioritize experimental validation .

Data Analysis & Interpretation

Q. How to address variability in this compound adsorption studies across soil types?

Methodological Answer: Conduct batch adsorption experiments with 10+ soil types (varying organic carbon, pH, clay content). Fit data to Freundlich/Langmuir isotherms using nonlinear regression. Perform principal component analysis (PCA) to correlate adsorption coefficients (Kd) with soil properties. Include uncertainty quantification via Monte Carlo simulations .

Q. What statistical frameworks are robust for time-series analysis of this compound in wastewater?

Methodological Answer: Apply autoregressive integrated moving average (ARIMA) models to predict seasonal fluctuations. Use partial least squares regression (PLSR) to link concentration trends with usage patterns (e.g., prescription rates, consumer surveys). Validate models with cross-validation (k-fold) and residual analysis .

Methodological Challenges

Q. How to standardize extraction protocols for this compound in complex matrices like sludge?

Methodological Answer: Compare pressurized liquid extraction (PLE), ultrasonic extraction, and microwave-assisted extraction (MAE) using NIST-certified reference materials. Optimize solvent mixtures (e.g., acetone:hexane, 1:1 v/v) and quantify matrix effects via post-extraction spiking. Report recovery rates and inter-laboratory reproducibility (RSD < 15%) .

Q. What in silico tools predict this compound's bioaccumulation potential in food chains?

Methodological Answer: Use EPI Suite™ for logKow and BCF predictions. Refine models with molecular dynamics simulations (e.g., GROMACS) to assess membrane permeability. Validate against field data from top-predator tissues (e.g., fish liver) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.